4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne
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Overview
Description
4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne is a complex organic compound with a unique structure that combines elements of piperidine, diphenylmethoxy, and phenylbutyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Diphenylmethoxy Intermediate: This step involves the reaction of diphenylmethanol with a suitable halogenating agent to form diphenylmethoxy halide.
Piperidine Derivative Formation: The diphenylmethoxy halide is then reacted with piperidine to form the diphenylmethoxy-piperidine intermediate.
Butyne Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-phenylbutyne
- 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-hydroxyphenyl]butyne
- 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-(dimethylamino)phenyl]butyne
Uniqueness
Compared to similar compounds, 4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[4-(4-benzhydryloxypiperidin-1-yl)but-1-ynyl]phenyl]-2-methylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO2/c1-32(2,25-34)29-18-16-26(17-19-29)11-9-10-22-33-23-20-30(21-24-33)35-31(27-12-5-3-6-13-27)28-14-7-4-8-15-28/h3-8,12-19,30-31,34H,10,20-25H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJBZCFQCBNUEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C#CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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